(R)-Metolachlor
Overview
Description
This typically involves understanding what the compound is, its uses, and its significance. For example, if “®-Metolachlor” is a pesticide, it would be used to control weeds in agricultural settings.
Synthesis Analysis
This involves understanding how the compound is made. It usually involves a series of chemical reactions, starting from readily available starting materials, to produce the desired compound.Molecular Structure Analysis
This involves understanding the molecular structure of the compound. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used to determine the structure of a compound.Chemical Reactions Analysis
This involves understanding how the compound reacts with other compounds. This can involve studying the compound under various conditions and with various reagents.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity. These properties can give clues about how the compound behaves in different environments.Scientific Research Applications
Comparative Toxicity Studies
- Racemic and S-Metolachlor Toxicity in Daphnia Magna : The racemic metolachlor, containing both R and S enantiomers, was compared with S-metolachlor for its acute and chronic toxicities to Daphnia magna. The results indicated that rac-metolachlor was significantly more toxic than S-metolachlor to D. magna (Liu, Ye, Zhan, & Liu, 2006).
Environmental and Health Impacts
- Cancer Incidence in Pesticide Applicators : A study evaluated cancer incidence among pesticide applicators exposed to metolachlor, finding no clear risk for any cancer subtype related to metolachlor exposure. Interestingly, a decreased relative risk was found for prostate cancer in the highest category of lifetime days exposure (Rusiecki et al., 2005).
Cellular and Molecular Effects
- Effects on Human Liver Cells : Metolachlor exposure in human liver (HepG2) cells showed significant inhibition of cell growth and a decrease in cell division rate at specific concentrations. This suggests that metolachlor may affect the S phase and G2 phase of the cell cycle (Hartnett, Musah, & Dhanwada, 2013).
Comparative Effects on Organisms
- Toxicity in Silkworms : A comparative study on rac- and S-metolachlor revealed different effects on enzyme activities in the silkworm, Bombyx mori L. It was found that rac-metolachlor is more toxic to silkworms, affecting enzymes and metabolism (Zhan, Liu, Miao, & Liu, 2006).
Teratogenic Potential and Reproductive Effects
- Toxicity in Pregnant Rats : Metolachlor exposure in pregnant rats indicated signs of general toxicity, late embryonic losses, and congenital anomalies. This highlights the potential risks associated with metolachlor in reproductive health (Vieira et al., 2016).
Potential Cancer Links
- Cancer Incidence Update in Agricultural Health Study : An update in the Agricultural Health Study suggested a novel finding of an association between metolachlor and liver cancer among pesticide applicators. However, the findings for liver cancer and follicular cell lymphoma warrant further follow-up to differentiate the effects of metolachlor from other factors (Silver et al., 2015).
Sub-lethal Effects on Aquatic Organisms
- Effects on Zebrafish Swim Bladder : S-metolachlor disrupted transcripts associated with swim bladder formation and morphology in zebrafish, potentially affecting larval activity. This provides insights into the sub-lethal effects of S-metolachlor on aquatic ecosystems (Yang, Ivantsova, Souders, & Martyniuk, 2021).
Interaction with Environmental Factors
- Effect of Sediments on Metolachlor Toxicity : The study showed that river and wetland sediments have a significant effect on the toxicity of metolachlor, with wetland sediment demonstrating a higher potential to reduce its toxicity (Karuppiah, Liggans, & Gupta, 1997).
Enantioselective Toxicity
- Oxidative Stress and DNA Damage in Earthworms : Rac- and S-metolachlor showed enantioselective toxicity, with Rac-metolachlor inducing more significant oxidative stress and DNA damage in earthworms, Eisenia fetida, than S-metolachlor (Yang et al., 2023).
Safety And Hazards
This involves understanding the safety precautions that need to be taken when handling the compound, as well as understanding the hazards associated with the compound. Material Safety Data Sheets (MSDS) are often a good source of this information.
Future Directions
This involves understanding the current state of research on the compound and where future research might be headed. This can involve reading recent scientific papers on the compound and identifying trends and unanswered questions in the research.
For a more specific analysis of “®-Metolachlor”, I would recommend consulting scientific literature or databases that specialize in chemical information. Please note that handling and experimenting with chemicals should always be done under the guidance of a trained professional, following all safety protocols.
properties
IUPAC Name |
2-chloro-N-(2-ethyl-6-methylphenyl)-N-[(2R)-1-methoxypropan-2-yl]acetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO2/c1-5-13-8-6-7-11(2)15(13)17(14(18)9-16)12(3)10-19-4/h6-8,12H,5,9-10H2,1-4H3/t12-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVQBLGZPHOPPFO-GFCCVEGCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1N(C(C)COC)C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1N([C@H](C)COC)C(=O)CCl)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00897437 | |
Record name | (R)-Metolachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
283.79 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-Metolachlor | |
CAS RN |
178961-20-1, 51218-45-2 | |
Record name | (R)-Metolachlor | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=178961-20-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Metolachlor, R- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178961201 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (R)-Metolachlor | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00897437 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-2'-ethyl-N-(2-methoxy-1-methylethyl)-6'-methylacetanilide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.856 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | METOLACHLOR, R- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01UCU472ZD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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